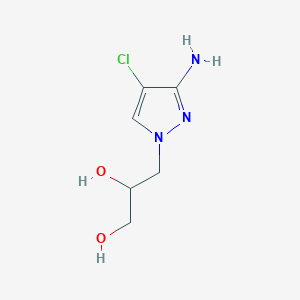
3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol typically involves the reaction of 3-amino-4-chloropyrazole with an appropriate diol precursor under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrazoles .
Wissenschaftliche Forschungsanwendungen
3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Similar in structure but with a triazole ring instead of a pyrazole.
3-bromo-1-(3-chloropyrazol-1-yl)propanes: Similar but with a bromine atom instead of an amino group.
Uniqueness
3-(3-amino-4-chloro-1H-pyrazol-1-yl)propane-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a chlorine atom on the pyrazole ring makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
Molekularformel |
C6H10ClN3O2 |
|---|---|
Molekulargewicht |
191.61 g/mol |
IUPAC-Name |
3-(3-amino-4-chloropyrazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C6H10ClN3O2/c7-5-2-10(9-6(5)8)1-4(12)3-11/h2,4,11-12H,1,3H2,(H2,8,9) |
InChI-Schlüssel |
MPPBRUOBLIDSOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN1CC(CO)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Cyclopropyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13325416.png)
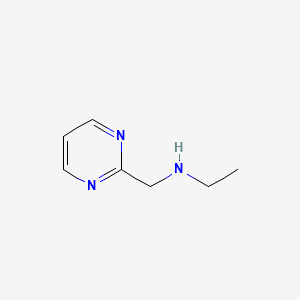
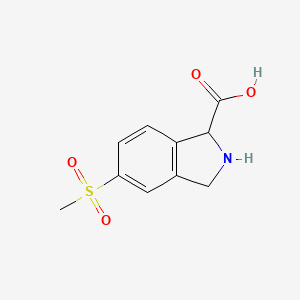

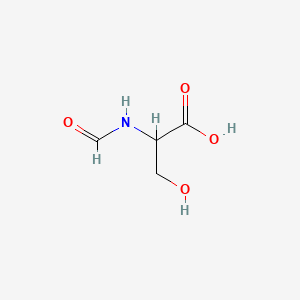
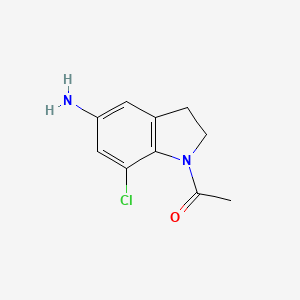



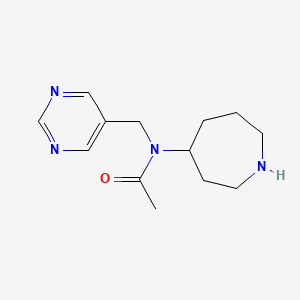

![2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B13325484.png)
![Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine](/img/structure/B13325485.png)
